molecular formula C₁₆H₁₉D₃N₂O₆ B1159112 rac-Nicotine-d3 N-β-D-Glucuronide

rac-Nicotine-d3 N-β-D-Glucuronide

Cat. No.: B1159112
M. Wt: 341.37
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Description

Significance of Nicotine (B1678760) Glucuronidation in Chemical Biology and Metabolism Research

Glucuronidation is a major pathway in the metabolism of many drugs and foreign compounds, including nicotine. wikipedia.org This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov In the case of nicotine, N-glucuronidation at the pyridine (B92270) nitrogen atom is a significant route of elimination. nih.govnih.gov

The enzyme primarily responsible for nicotine N-glucuronidation in humans is UGT2B10. nih.govumn.edu This enzyme exhibits a high affinity for nicotine, playing a major role in its inactivation and clearance from the body. nih.gov The rate of nicotine glucuronidation can vary significantly among individuals and ethnic groups, which can influence smoking behavior and the risk of tobacco-related diseases. nih.govnih.govoup.com For instance, some studies have shown that variations in the UGT2B10 gene can lead to reduced nicotine glucuronidation, potentially affecting an individual's dependence on nicotine. umn.edunih.govnih.gov

Understanding the nuances of nicotine glucuronidation provides valuable insights into:

Individual differences in nicotine metabolism: Genetic variations in UGT enzymes can lead to slower or faster metabolism of nicotine, impacting its half-life and the smoker's behavior. umn.eduyoutube.com

Drug interactions: Certain compounds can inhibit or induce UGT enzymes, potentially altering the metabolism of nicotine. nih.gov

Biomarkers of tobacco exposure: Nicotine glucuronides in urine can serve as reliable indicators of recent tobacco use. nih.gov

Position of rac-Nicotine-d3 N-β-D-Glucuronide within Comprehensive Nicotine Metabolomics

Nicotine metabolomics is the comprehensive study of all metabolites derived from nicotine. nih.govnih.govnih.gov This field aims to create a complete picture of how nicotine is processed in the body, identifying and quantifying the full range of its metabolic products. nih.govnih.gov Such detailed analysis is essential for understanding the full impact of nicotine exposure. oup.comdp.techmdpi.com

This compound plays a vital role as a labeled internal standard in the quantitative analysis of nicotine N-glucuronide, a significant metabolite. cymitquimica.comresearchgate.net The use of this deuterated standard in LC-MS/MS methods allows for the precise and accurate measurement of nicotine-N-glucuronide levels in biological samples like urine and plasma. nih.govcriver.com

The development of sensitive and robust analytical methods, often employing stable isotope-labeled standards, has been critical for advancing our understanding of nicotine metabolism. nih.govcriver.comrestek.com These methods enable researchers to quantify not only the major metabolites like cotinine (B1669453) and trans-3'-hydroxycotinine but also less abundant but important metabolites like the glucuronide conjugates. nih.govucsf.edu

Table 1: Key Nicotine Metabolites and their Significance

Metabolite Formation Pathway Key Enzyme(s) Significance
Cotinine C-oxidation CYP2A6 Major metabolite, common biomarker of nicotine exposure. nih.govucsf.edu
trans-3'-Hydroxycotinine C-oxidation of cotinine CYP2A6 Major metabolite of cotinine. ucsf.edu
Nicotine-N-β-D-Glucuronide N-glucuronidation UGT2B10 Direct conjugation product of nicotine, significant elimination pathway. nih.govnih.gov
Cotinine-N-Glucuronide N-glucuronidation of cotinine UGT2B10 Glucuronide conjugate of cotinine. nih.gov
Nicotine-N'-Oxide N-oxidation Flavin-containing monooxygenase 3 (FMO3) A minor metabolic pathway. nih.gov
Nornicotine N-demethylation CYP2A6 A minor metabolite. nih.gov

Table 2: Analytical Techniques in Nicotine Metabolomics

Technique Application Role of Stable Isotope Labeled Standards
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantitative analysis of nicotine and its metabolites in biological fluids. nih.govnih.govrestek.com Used as internal standards for accurate quantification, compensating for analytical variability. clearsynth.comaptochem.commdpi.com
High-Performance Liquid Chromatography (HPLC) Separation of nicotine and its metabolites before detection. nih.gov Co-elute with the analyte of interest to ensure accurate timing and identification. aptochem.com
Gas Chromatography-Mass Spectrometry (GC-MS) An alternative to LC-MS for the analysis of volatile nicotine metabolites. Can be used as internal standards for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of metabolites. doi.org Can aid in identifying and confirming the structure of labeled metabolites. frontiersin.org

Compound Names Mentioned in this Article:

this compound

Nicotine

Nicotine N-β-D-Glucuronide

Cotinine

trans-3'-Hydroxycotinine

Nicotine-N-glucuronide

Cotinine-N-glucuronide

Nicotine-N'-oxide

Nornicotine

Glucuronic acid

UDP-glucuronic acid

rac-Cotinine-d3 N-β-D-Glucuronide scbt.com

Heroin wikipedia.org

Morphine wikipedia.org

Naltrexone wikipedia.org

Nicotine-d3 N-(4-Deoxy-4,5-didehydro)-b-D-glucuronide

An in-depth analysis of the chemical compound this compound reveals complex synthetic and analytical strategies. This article focuses exclusively on the methodologies for its creation, the specifics of its isotopic labeling, and its structural characterization.

Properties

Molecular Formula

C₁₆H₁₉D₃N₂O₆

Molecular Weight

341.37

Synonyms

1-β-D-Glucopyranuronosyl-3-[-1-(methyl-d3)-2-pyrrolidinyl]pyridinium Inner Salt;  (Nicotine-d3) N-Glucuronide;  NNG-d3;  (NIC-d3) GLUC; 

Origin of Product

United States

Synthetic Routes and Isotopic Labeling Strategies

The synthesis of rac-Nicotine-d3 N-β-D-Glucuronide is a multi-faceted process that combines the generation of a glucuronide conjugate with the specific incorporation of a stable isotope label. This requires precise control over both biochemical and chemical reactions, followed by rigorous analytical verification.

Iii. Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating specific analytes from complex biological matrices such as urine or plasma. The structural similarity among nicotine (B1678760) and its various metabolites necessitates high-resolution separation for accurate quantification.

Liquid chromatography (LC) is the predominant separation technique for analyzing nicotine glucuronides due to their polarity and thermal instability, which makes them less suitable for gas chromatography. Method development focuses on optimizing the separation efficiency by carefully selecting stationary and mobile phases.

Stationary Phases: Reversed-phase columns, particularly C8 and C18, are commonly employed for the analysis of nicotine and its metabolites. nih.gov These columns separate compounds based on their hydrophobicity. For more complex separations, especially when dealing with multiple isomers, a tandem column approach can be utilized. nih.gov This technique combines the resolving power of two different columns, such as a conventional C18 column and a specialized chiral column, to achieve superior separation that would be impossible with a single column. nih.gov The non-chiral column can provide additional retention and separation space, enhancing the resolution achieved by the subsequent chiral column. nih.gov

Mobile Phases: The mobile phase in reversed-phase LC typically consists of an aqueous component (water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (commonly methanol (B129727) or acetonitrile). The gradient elution, where the proportion of the organic solvent is increased over time, is standard practice. This allows for the efficient elution of a wide range of metabolites with varying polarities, from the highly polar glucuronides to the less polar parent nicotine, within a single analytical run. nih.gov

Table 1: Examples of LC Method Parameters for Nicotine Metabolite Analysis
ParameterDescriptionExample ApplicationReference
Stationary Phase Reversed-Phase C8Simultaneous quantification of nicotine and 10 major metabolites in urine. nih.gov
Stationary Phase Tandem Column System (C18 + Polysaccharide-based Chiral Column)Baseline separation of four pairs of alkaloid enantiomers in tobacco samples. nih.gov
Mobile Phase Gradient of aqueous ammonium acetate (B1210297) and methanol/acetonitrileAnalysis of nicotine and its metabolites in various biological matrices. nih.gov
Extraction Solid Phase Extraction (SPE)Sample clean-up and concentration of nicotine metabolites from urine prior to LC-MS analysis. nih.govnih.gov

Nicotine possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-nicotine and (R)-nicotine. While naturally occurring nicotine is predominantly the (S)-enantiomer, synthetic nicotine can be a racemic mixture of both. umn.edu The enantiomers can have different pharmacological and toxicological profiles, making their distinct separation and quantification crucial. umn.edu

The development of chiral separation methods is a key area of analytical research. Direct separation is most effectively achieved using chiral stationary phases (CSPs) in LC. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide chiral selectors have proven highly effective in resolving nicotine-related enantiomers. nih.govresearchgate.net A well-resolved separation is indicated by a resolution factor (Rs) of 1.5 or greater, signifying a return to baseline between the two enantiomer peaks. umn.edu The use of these specialized columns allows for the accurate determination of the enantiomeric ratio in various samples. umn.edu

Mass Spectrometric (MS) Detection and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS), it provides exceptional sensitivity and selectivity, making it the gold standard for quantifying trace levels of metabolites like Nicotine-d3 N-β-D-Glucuronide in complex biological fluids. nih.govCurrent time information in Bangalore, IN.

To further enhance specificity, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion of Nicotine N-β-D-Glucuronide) is selected in the first mass spectrometer, fragmented through collision with an inert gas, and the resulting product ions (or "daughter ions") are detected in a second mass spectrometer. Current time information in Bangalore, IN. This process creates a highly specific fragmentation pattern for each compound, minimizing the chance of interferences from other molecules in the sample. Current time information in Bangalore, IN. The use of a stable isotope-labeled internal standard, such as Nicotine-d3 N-β-D-Glucuronide, is essential in this process to correct for any variations in sample preparation or instrument response, ensuring high accuracy and precision. nih.govnih.gov

Multiple Reaction Monitoring (MRM) is a targeted scanning mode in tandem mass spectrometry used for quantification. It involves continuously monitoring for specific, pre-defined precursor-to-product ion transitions. For Nicotine N-β-D-Glucuronide, one would monitor the transition from its protonated molecular ion (the precursor) to a specific, stable product ion. nih.gov An MRM assay is developed by optimizing the instrument parameters to achieve the strongest signal for these specific transitions.

The use of deuterated standards like Nicotine-d3 N-β-D-Glucuronide is critical for MRM assays. The standard has a nearly identical chemical behavior and ionization efficiency to the non-labeled analyte but is heavier due to the deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling highly accurate quantification. nih.gov For example, the thermospray mass spectrum of Nicotine N-glucuronide is characterized by the protonated molecular ion at m/z 339 and the protonated aglycone (nicotine) ion at m/z 163, providing a specific transition for an MRM assay. nih.gov

Table 2: Characteristic Mass Spectrometric Ions for Nicotine N-Glucuronide
Ion TypeMass-to-Charge Ratio (m/z)DescriptionReference
Precursor Ion (Protonated Molecule) 339[M+H]+ ion of Nicotine N-β-D-Glucuronide. Selected in the first stage of MS/MS. nih.gov
Product Ion (Protonated Aglycone) 163[Aglycone+H]+ ion, corresponding to the nicotine molecule after fragmentation. Monitored in the second stage of MS/MS. nih.gov
Neutral Loss 176Mass of the glucuronic acid moiety, often lost during fragmentation. Used in HRMS for identifying glucuronide conjugates. researchgate.net

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides extremely accurate mass measurements (typically to within 5 parts per million). This capability is invaluable for non-targeted screening and confident metabolite identification. nih.gov Instead of just monitoring for a few pre-defined transitions as in MRM, HRMS collects full-scan data of all ions within a sample, allowing for retrospective analysis and the discovery of unexpected metabolites. nih.gov

One advanced application of HRMS is the identification of conjugated metabolites. Glucuronides often exhibit a characteristic neutral loss of the glucuronic acid moiety (C₆H₈O₆, mass 176.0321 Da) during fragmentation. Researchers can use a technique known as "in silico deconjugation," where they search HRMS data for this specific mass loss. researchgate.net The remaining fragment spectrum can then be searched against libraries of known parent compounds (aglycones) to identify the metabolite, even without a reference standard for the glucuronide itself. researchgate.net Furthermore, the high mass accuracy of HRMS allows for the generation of a detailed chemical or "isotopic fingerprint" of a compound, which can be used in metabolomics studies to trace the origin or metabolic pathway of specific substances with high confidence. researchgate.net

Utilization of Stable Isotope Labeled Internal Standards in Quantitative Analysis

In quantitative bioanalysis using LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving the highest accuracy and precision. lgcstandards.comcrimsonpublishers.com rac-Nicotine-d3 N-β-D-Glucuronide serves as a labeled analogue for the endogenous (unlabeled) Nicotine N-β-D-Glucuronide. cymitquimica.com SIL internal standards are synthetic versions of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comyoutube.com

The fundamental principle behind using a SIL internal standard is that it is chemically identical to the analyte of interest and therefore exhibits nearly the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. waters.com Because it has a different mass, the mass spectrometer can distinguish it from the unlabeled analyte. youtube.com This co-eluting, mass-differentiated analogue allows for the correction of variations that can occur during the analytical process. crimsonpublishers.com

Key advantages of using a SIL internal standard like this compound include:

Compensation for Matrix Effects: Biological matrices like plasma and urine are complex and can contain endogenous components that interfere with the ionization of the analyte, leading to ion suppression or enhancement. waters.com Since the SIL internal standard is affected by these matrix effects in the same way as the analyte, the ratio of the analyte response to the internal standard response remains constant, correcting for these variations. waters.comcrimsonpublishers.com

Correction for Sample Recovery: Losses of the analyte during sample extraction and processing are inevitable. The SIL internal standard, when added to the sample at the beginning of the workflow, experiences the same procedural losses as the target analyte. By measuring the final ratio of the analyte to the internal standard, the variability in extraction recovery is effectively normalized. crimsonpublishers.com

For a SIL internal standard to be effective, several factors are crucial. The isotopic label must be stable and not prone to exchange with protons from the solvent or matrix. acanthusresearch.com Additionally, the mass difference between the analyte and the internal standard should ideally be three or more mass units to prevent spectral overlap. acanthusresearch.com While deuterium labeling is common, care must be taken as it can sometimes lead to a slight difference in retention time compared to the unlabeled analyte (the "isotope effect"), which could potentially compromise its ability to perfectly correct for matrix effects if the co-elution is not precise. waters.comyoutube.com

Method Validation in Biological and In Vitro Matrices

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantification of nicotine glucuronides in biological matrices such as human plasma or urine, and in in vitro systems like human liver microsomes, methods must be rigorously validated to ensure the reliability of the data. nih.govnih.govnih.gov This involves assessing several key performance parameters. nih.govnih.gov

Analytical performance parameters are evaluated to define the capabilities and limitations of a quantitative method.

Sensitivity: The sensitivity of a method is determined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For nicotine and its metabolites, LLOQs in plasma and urine are typically in the low ng/mL range. One validated method reported an LLOQ of 1.0 ng/mL for nicotine-N-β-D-glucuronide in plasma and 2.5 ng/mL in urine. nih.govnih.gov

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as other metabolites or matrix components. This is typically assessed by analyzing blank matrix samples to ensure no significant interferences are present at the retention time of the analyte and its internal standard. restek.com

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated, and the relationship is typically evaluated by the coefficient of determination (R²). For nicotine metabolite analysis, R² values are consistently greater than 0.99. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent bias. Precision describes the closeness of repeated measurements to each other, expressed as the coefficient of variation (CV) or relative standard deviation (RSD). These are assessed at multiple concentration levels (low, medium, and high) both within a single analytical run (intra-day) and across different runs (inter-day). Validated methods for nicotine metabolites report high accuracy (e.g., 0-9% bias) and precision (e.g., intra-day and inter-day imprecision ≤17%). nih.govnih.govnih.gov

Table 1: Summary of Analytical Performance Parameters for Nicotine Metabolite Quantification

ParameterTypical Finding/ValueSource
Sensitivity (LLOQ)1.0 ng/mL (Plasma), 2.5 ng/mL (Urine) for Nicotine-N-β-D-glucuronide nih.govnih.gov
Linearity (R²)> 0.99 nih.govnih.gov
Accuracy (% Bias)0-9% nih.gov
Intra-day Precision (% CV)≤ 14% nih.govnih.gov
Inter-day Precision (% CV)≤ 17% nih.govnih.gov

Assessing the influence of the biological matrix on analytical results is a critical component of method validation.

Matrix Effect: This is evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample (a blank matrix extract to which the analyte is added) to the response of the analyte in a neat solvent solution at the same concentration. A value of 100% indicates no matrix effect, while values below or above indicate ion suppression or enhancement, respectively. For the analysis of nicotine glucuronide, matrix effects have been minimized to ≤19% through effective sample preparation techniques like solid-phase extraction (SPE). nih.govnih.gov

Sample Recovery: Recovery measures the efficiency of the extraction process. It is determined by comparing the analyte response in a pre-extraction spiked sample (where the analyte is added to the matrix before extraction) to that of a post-extraction spiked sample. Studies show that extraction recovery for nicotine metabolites can be concentration-dependent and vary between matrices, with reported ranges of 52–88% in plasma and 51–118% in urine. nih.govnih.gov Another study reported recovery levels greater than 79.3% for nicotine and its major metabolites from urine. fishersci.com

Table 2: Summary of Matrix Effect and Sample Recovery Data

ParameterMatrixTypical Finding/ValueSource
Matrix EffectPlasma≤ 19% nih.govnih.gov
Urine≤ 19% nih.govnih.gov
Sample RecoveryPlasma52-88% nih.govnih.gov
Urine51-118% nih.govnih.gov

The stability of an analyte in a given matrix under different storage and handling conditions must be determined to ensure that the measured concentration reflects the original concentration in the sample. Stability studies for nicotine and its glucuronide conjugates are performed to mimic conditions encountered during sample collection, storage, and analysis.

Common stability tests include:

Freeze-Thaw Stability: Assesses the effect of repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period relevant to sample handling.

Long-Term Stability: Determines how long samples can be stored frozen without degradation.

Post-Preparative Stability: Assesses the stability of the processed extracts in the autosampler.

Studies have demonstrated that nicotine metabolites, including the glucuronide conjugates, are generally stable under typical laboratory conditions. nih.govnih.gov

Table 3: Stability Profile of Nicotine Metabolites in Biological Matrices

ConditionMatrixDuration/CyclesFindingSource
Freeze-ThawPlasma & UrineAt least 3 cyclesStable nih.govnih.gov
Room TemperaturePlasma & Urine24 hoursStable nih.govnih.gov
RefrigeratedPlasma & Urine24 hours at 4 °CStable nih.govnih.gov
Frozen StoragePlasma & Urine1 week at -20 °CStable nih.govnih.gov
Frozen StorageBiological MatricesUp to 6 months at -80 °CStable nih.gov
Post-Preparative (Autosampler)Reconstituted ExtractsAt least 72 hours at 4 °CStable nih.gov

Iv. Metabolic Pathways and Enzymatic Biotransformation

Uridine 5'-Diphospho-Glucuronosyltransferases (UGTs) Involved in Nicotine (B1678760) Glucuronidation

Several UGT isoforms have been identified as key players in the N-glucuronidation of nicotine. oup.comnih.gov The reaction involves the transfer of glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to the nitrogen atom of nicotine, forming a quaternary ammonium-linked glucuronide. nih.govwikipedia.orgresearchgate.net

Extensive research has been conducted to identify and characterize the specific UGT isoforms responsible for nicotine glucuronidation.

UGT2B10: This isoform is considered the primary catalyst for nicotine N-glucuronidation in the human liver. oup.comnih.govnih.gov Studies have shown that UGT2B10 exhibits significant activity towards nicotine and its primary oxidative metabolite, cotinine (B1669453). nih.govwikipedia.org In fact, the kinetic properties of recombinant UGT2B10 for nicotine are very similar to those observed in human liver microsomes. nih.gov Polymorphisms in the UGT2B10 gene, such as the Asp67Tyr variant, have been shown to significantly reduce the N-glucuronidation of both nicotine and cotinine. oup.comnih.govnih.gov This highlights the critical role of UGT2B10 in this metabolic pathway.

UGT1A4: While UGT2B10 is the main enzyme, UGT1A4 also contributes to nicotine glucuronidation, although to a lesser extent. oup.comnih.gov The affinity of UGT1A4 for nicotine is considerably lower than that of UGT2B10. nih.gov

UGT1A9: The role of UGT1A9 in nicotine glucuronidation is less clear. Some studies have reported that UGT1A9 does not exhibit activity towards nicotine or cotinine in human liver microsomes. nih.govnih.gov However, other research suggests that UGT1A9 may be involved, particularly at lower nicotine concentrations. nih.gov

UGT2B7: This isoform shows low activity in nicotine glucuronidation and is essentially inactive towards cotinine. nih.gov

UGT2B17: While UGT2B17 is a major enzyme in the glucuronidation of trans-3'-hydroxycotinine (3HC), another nicotine metabolite, its direct role in nicotine glucuronidation is less pronounced. nih.govnih.govnih.gov Deletion polymorphisms in the UGT2B17 gene are associated with significant decreases in 3HC-Glucuronide levels. nih.govnih.gov

Table 1: Specificity of UGT Isoforms in Nicotine and Metabolite Glucuronidation

UGT IsoformSubstrate(s)Relative Activity/Role
UGT2B10 Nicotine, CotininePrimary catalyst for N-glucuronidation oup.comnih.govnih.gov
UGT1A4 Nicotine, CotinineContributes to N-glucuronidation, but with lower affinity than UGT2B10 oup.comnih.gov
UGT1A9 Nicotine, CotinineConflicting reports; may have a role at low substrate concentrations nih.govnih.gov
UGT2B7 NicotineLow activity nih.gov
UGT2B17 trans-3'-hydroxycotinineMajor role in O-glucuronidation nih.govnih.govnih.gov

This table summarizes the primary roles and relative activities of different UGT isoforms in the glucuronidation of nicotine and its major metabolites based on the provided search results. The information is sourced from multiple studies investigating the enzymatic pathways of nicotine metabolism.

The kinetics of nicotine glucuronidation have been investigated using various in vitro systems. The Michaelis-Menten model is often used to describe the enzyme kinetics, with the key parameters being the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.govnih.gov

Studies using human liver microsomes have determined the Km value for S(-)-nicotine glucuronidation to be approximately 0.11 mM, with a Vmax of 132 pmol/min/mg of protein. nih.gov For R(+)-nicotine, the Km was found to be 0.23 mM and the Vmax was 70 pmol/min/mg of protein. nih.gov These findings indicate a marked stereoselectivity, with the apparent intrinsic clearance (Vmax/Km) for S(-)-nicotine being four times greater than that for the R(+)-isomer. nih.gov

Research with recombinant UGT2B10 has shown a Km value for nicotine of 0.29 mM, which is comparable to the 0.33 mM determined in human liver microsomes. nih.gov In contrast, the Km value for UGT1A4 was significantly higher at 2.4 mM, confirming its lower affinity for nicotine. nih.gov

The glucuronidation reaction itself is a bi-substrate process that follows a direct S-N-2-like mechanism. researchgate.net This involves the nucleophilic attack of the nitrogen atom on the nicotine molecule on the anomeric carbon of UDP-glucuronic acid, leading to the formation of the β-D-glucuronide and the release of UDP. researchgate.net

Table 2: In Vitro Enzyme Kinetics of Nicotine Glucuronidation

Enzyme SourceSubstrateKm (mM)Vmax (pmol/min/mg protein)
Human Liver MicrosomesS(-)-Nicotine0.11 nih.gov132 nih.gov
Human Liver MicrosomesR(+)-Nicotine0.23 nih.gov70 nih.gov
Recombinant UGT2B10Nicotine0.29 nih.govNot specified
Recombinant UGT1A4Nicotine2.4 nih.govNot specified
Human Liver MicrosomesNicotine0.33 nih.govNot specified

This interactive table presents the kinetic parameters (Km and Vmax) for nicotine glucuronidation from different in vitro studies. The data highlights the differences in enzyme affinity and reaction rates between different nicotine enantiomers and UGT isoforms.

In Vitro Models for Studying Nicotine Glucuronide Formation

To elucidate the mechanisms of nicotine glucuronidation, researchers utilize various in vitro models that mimic the physiological environment of the liver, the primary site of this metabolic process. nih.govnih.gov

Human liver microsomes are a widely used in vitro tool for studying drug metabolism, including nicotine glucuronidation. nih.govnih.govnih.govnih.gov These preparations contain a high concentration of UGT enzymes and provide a robust system for determining kinetic parameters and identifying the enzymes involved. nih.govnih.govnih.gov Assays typically involve incubating the substrate (nicotine) with liver microsomes and the co-factor UDP-glucuronic acid, followed by quantification of the formed glucuronide metabolite using techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov

Recombinant UGT expression systems involve the expression of individual human UGT isoforms in cell lines, such as insect or mammalian cells. nih.govnih.gov This approach allows for the characterization of the catalytic activity of a specific UGT isoform towards a particular substrate in isolation. nih.gov This has been instrumental in pinpointing UGT2B10 as the primary enzyme responsible for nicotine glucuronidation and in comparing its activity to other isoforms like UGT1A4. nih.gov

Isotopic Effects on Glucuronidation Kinetics and Mechanisms

The use of isotopically labeled compounds like rac-Nicotine-d3 N-β-D-Glucuronide is fundamental in pharmacokinetic and metabolic research, primarily serving as tracers to differentiate administered compounds from endogenous ones. nih.gov The impact of isotopic substitution on the rate of a chemical reaction is known as the kinetic isotope effect (KIE).

A primary KIE occurs when a bond to the isotope is broken or formed in the rate-determining step of a reaction, typically resulting in a significant change in the reaction rate. youtube.com Conversely, a secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. youtube.com These secondary effects are generally much smaller than primary effects. youtube.com

The formation of Nicotine N-β-D-Glucuronide is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B10. oup.comnih.gov This biotransformation involves the covalent attachment of glucuronic acid to the pyrrolidine (B122466) nitrogen of nicotine. nih.gov In the case of rac-Nicotine-d3, the deuterium (B1214612) atoms are located on the N-methyl group. During N-glucuronidation, the C-D bonds of the methyl group are not broken.

Consequently, any isotopic effect on the N-glucuronidation of nicotine-d3 would be a secondary KIE. This effect is expected to be minimal to negligible, meaning the rate of glucuronidation for nicotine-d3 is not significantly different from that of unlabeled nicotine. This lack of a significant KIE is advantageous, as it ensures that the labeled compound behaves almost identically to its unlabeled counterpart in metabolic studies, providing an accurate trace of the metabolic fate without perturbing the system.

In contrast, other metabolic pathways, such as N-demethylation (a minor pathway in humans), would be expected to show a large primary KIE if the C-H bond cleavage of the methyl group were the rate-limiting step. nih.govnih.gov

Table 1: Expected Kinetic Isotope Effects (KIE) for Nicotine-d3 Metabolism

Metabolic PathwayEnzyme FamilyBond(s) Cleaved in Rate-Determining StepExpected KIE TypeAnticipated Effect on Reaction Rate
N-GlucuronidationUGTNo C-D bonds cleavedSecondaryMinimal to negligible
C-OxidationCYP450C-H bond on pyrrolidine ringNone (from N-methyl-d3 label)No significant effect
N-DemethylationCYP450C-D bond on methyl groupPrimarySignificant slowing of the reaction

Interplay with Other Nicotine Metabolic Pathways (e.g., N-oxidation, C-oxidation)

The metabolism of nicotine is a complex process involving competition between several major enzymatic pathways, primarily occurring in the liver. nih.gov The formation of Nicotine-N-β-D-Glucuronide via the UGT-mediated pathway does not occur in isolation but rather in concert with oxidative pathways catalyzed by Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes. oup.com The three principal competing pathways are C-oxidation, N-oxidation, and N-glucuronidation. oup.com

C-oxidation: This is the most dominant pathway, accounting for over 75% of nicotine metabolism in most individuals. oup.com It is catalyzed primarily by the enzyme CYP2A6, which oxidizes nicotine to cotinine. oup.comnih.gov Cotinine is then further metabolized, also by CYP2A6, to trans-3′-hydroxycotinine. oup.com

N-glucuronidation: This pathway, leading to the formation of nicotine-N-glucuronide, is catalyzed mainly by UGT2B10. oup.comnih.gov It is generally a minor pathway, typically responsible for less than 10% of nicotine elimination, although its contribution can be as high as 40% in some individuals. oup.com

N-oxidation: Catalyzed by FMO3, this pathway produces nicotine N′-oxide. oup.comnih.gov Like glucuronidation, it is a minor route, accounting for approximately 4-7% of nicotine metabolism. nih.gov

The balance between these pathways is crucial and can be influenced by several factors, most notably genetic polymorphisms in the metabolizing enzymes. oup.comnih.gov A functional interplay exists where the impairment of one pathway can lead to a compensatory increase in another. For instance, individuals with genetic variants that cause reduced UGT2B10 activity (and therefore decreased N-glucuronidation) have been observed to have correspondingly increased levels of C-oxidation. oup.com Similarly, in individuals with reduced CYP2A6 activity, the clearance of nicotine may become more dependent on the glucuronidation pathway. nih.gov This demonstrates a competitive relationship where the enzymes vie for the same nicotine substrate. The co-localization of CYP and UGT enzymes on the endoplasmic reticulum membrane may also facilitate functional interactions and the efficient, sequential biotransformation of substrates. tandfonline.comjst.go.jp

Table 2: Major Competing Pathways in Nicotine Metabolism

PathwayPrimary EnzymeMajor Product(s)Typical ContributionInteraction Notes
C-oxidationCYP2A6Cotinine, trans-3′-hydroxycotinine>75%Dominant pathway; its activity level dictates the reliance on other pathways.
N-glucuronidationUGT2B10Nicotine-N-β-D-Glucuronide<10% - 40%Compensatory role may increase when CYP2A6 activity is low. nih.gov
N-oxidationFMO3Nicotine N′-oxide<10%Minor pathway; competes with CYP2A6 and UGT2B10 for nicotine substrate. oup.com

V. Pharmacokinetic and Toxicokinetic Profiling in Preclinical and in Vitro Models

Absorption, Distribution, and Elimination of Nicotine (B1678760) Glucuronides in Animal Models

Preclinical studies in animal models have been instrumental in characterizing the absorption, distribution, and elimination of nicotine and its metabolites, including nicotine glucuronides. Following administration, nicotine is rapidly absorbed and distributed to various tissues. oup.com While nicotine itself has a relatively short half-life, its metabolites, such as cotinine (B1669453), can persist in the body for longer periods. nih.gov The glucuronidation of nicotine is a significant metabolic pathway, converting the parent compound into a more water-soluble form, facilitating its excretion. nih.gov

Studies in rats have shown that after administration, nicotine is distributed extensively throughout the body. oup.comnih.gov The highest concentrations are often found in organs responsible for metabolism and excretion, such as the liver and kidneys, as well as in the spleen and lungs. oup.comnih.gov The brain also shows rapid uptake of nicotine. oup.com While specific data on the tissue distribution of rac-Nicotine-d3 N-β-D-Glucuronide is limited, the distribution patterns of nicotine and its primary metabolites provide a foundational understanding. For instance, in rats, the kidney has been observed to have the highest levels of both nicotine and its major metabolite, cotinine. oup.com The distribution of nicotine and its metabolites is a dynamic process, with concentrations in various tissues changing over time as the compounds are metabolized and eliminated. nih.gov

Table 1: Tissue Distribution of Nicotine and its Metabolites in Male Sprague-Dawley Rats

Tissue Highest Concentration of Nicotine Highest Concentration of Cotinine Highest Concentration of 3-OH-cotinine
Kidney
Lung
Brain
Liver
Spleen
Heart
Muscle

Source: Based on data from studies in male Sprague-Dawley rats. oup.com

The primary route of elimination for nicotine and its metabolites, including glucuronides, is through urinary excretion. nih.govnih.gov In animal models, a significant portion of an administered nicotine dose is recovered in the urine as various metabolites. nih.gov Glucuronide conjugates of nicotine, cotinine, and trans-3'-hydroxycotinine are major urinary metabolites. nih.gov Studies in smokers have shown that these glucuronides can account for a substantial percentage of the total urinary nicotine metabolic output. nih.gov While urinary excretion is the main pathway, biliary excretion can also play a role in the elimination of certain drug metabolites, although specific data on the biliary excretion of nicotine glucuronides in animal models is less detailed. The rate of excretion is influenced by factors such as urinary pH and renal blood flow.

Role of Transporters in Glucuronide Disposition in Preclinical Contexts

The disposition of hydrophilic metabolites like nicotine glucuronides is heavily reliant on transport proteins that facilitate their movement across cell membranes. These transporters are crucial for both the uptake of substances into cells and their efflux out of cells and into excretory pathways.

While the direct transport of this compound by OATs and OATPs has not been extensively detailed, these transporters are known to handle a wide range of endogenous and xenobiotic organic anions, including glucuronide conjugates. Their role in the uptake of drugs and their metabolites from the blood into tissues like the liver and kidney is well-established. Given the anionic nature of glucuronides, it is plausible that OATs and OATPs are involved in the disposition of nicotine glucuronides, facilitating their entry into hepatocytes for further metabolism or biliary excretion, and into renal proximal tubule cells for urinary excretion.

Efflux transporters, particularly those from the ATP-binding cassette (ABC) superfamily, are critical for pumping metabolites out of cells. Studies have investigated the role of various ABC transporters in the efflux of nicotine glucuronide metabolites. nih.gov Research using membrane vesicles expressing specific human transporters has shown that while some transporters like MRP3 can transport certain nicotine metabolites, no significant transport was observed for nicotine or cotinine glucuronides by a range of tested transporters including MRP1-6, BCRP, and MDR1. nih.govresearchgate.net This suggests that other, yet to be fully identified, transporters may be responsible for the hepatic and renal excretion of these glucuronides. nih.gov

Table 2: Investigated ABC Transporters for Nicotine Glucuronide Efflux

Transporter Substrate(s) Transport Observed
MRP1 (ABCC1) Nicotine, Cotinine, OH-cotinine glucuronides No significant transport
MRP2 (ABCC2) Nicotine, Cotinine, OH-cotinine glucuronides No significant transport
MRP3 (ABCC3) OH-cotinine glucuronide Considerable ATP-dependent transport
MRP3 (ABCC3) Nicotine, Cotinine glucuronides No significant transport
MRP4 (ABCC4) Nicotine, Cotinine, OH-cotinine glucuronides No significant transport
MRP5 (ABCC5) Nicotine, Cotinine, OH-cotinine glucuronides No significant transport
MRP6 (ABCC6) Nicotine, Cotinine, OH-cotinine glucuronides No significant transport
BCRP (ABCG2) Nicotine, Cotinine, OH-cotinine glucuronides No significant transport
MDR1 (P-gp, ABCB1) Nicotine, Cotinine, OH-cotinine glucuronides No significant transport

Source: Based on in vitro studies using inside-out membrane vesicles. nih.govresearchgate.net

In Vivo Pharmacokinetic Modeling in Animal Studies (e.g., clearance, half-life from labeled compounds)

Pharmacokinetic modeling in animal studies is essential for quantifying the processes of absorption, distribution, metabolism, and excretion. The use of labeled compounds, such as those containing deuterium (B1214612) like this compound, allows for precise tracking and measurement of the compound and its metabolites.

In animal models such as rabbits, pharmacokinetic analysis has been used to understand the disposition of nicotine. nih.gov These studies reveal that the elimination of nicotine follows first-order kinetics. oup.com The half-life of plasma nicotine is generally shorter than that of its primary metabolite, cotinine. oup.com Pharmacokinetic models have been developed to simulate the time course of nicotine and cotinine concentrations in various species, including rats. nih.gov These models are crucial for predicting drug disposition and for extrapolating findings from animal studies to humans. nih.goveuropa.eu The clearance of nicotine is primarily metabolic, with renal clearance playing a smaller, though significant, role. The half-life of nicotine in rats has been reported to be around 20-50 minutes in different organs. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Nicotine
Cotinine
trans-3'-hydroxycotinine
Nicotine N'-oxide
Nornicotine
Nicotine isomethonium ion
(S)-nicotine-N-β-glucuronide
Nicotine-Δ1'(5')-iminium ion
5'-hydroxynicotine
1'-(R)-2'-(S)-cis-nicotine N'-oxide
1'-(S)-2'-(S)-trans-nicotine N'-oxide
Cotinine N-glucuronide
trans-3'-hydroxycotinine glucuronide
Androsterone glucuronide
Dehydroepiandrosterone glucuronide
Epitestosterone glucuronide
Etiocholanolone glucuronide
Testosterone glucuronide
Morphine
Heroin
Cocaine
Barbiturates
Ethanol
Naltrexone
6β-naltrexol
2-hydroxy-3-methoxy-6β-naltrexol
2-hydroxy-3-methoxynaltrexone
Bupropion
Caffeine
Metoprolol
Midazolam
Acetaminophen
Oxazepam
Pentazocine
Propoxyphene
Theophylline
Tricyclic antidepressants
Methoxsalen
Proadifen
5-HT
5-HIAA
DA
Glu
Ach
GABA
DOPAC
HVA
NCot
NNO
NNic
NNK
NNAL
NNN
2,3'-bipyridyl

Single-Dose and Repeated-Dose Kinetics in Animal Models

Studies in animal models, primarily rodents, have been instrumental in characterizing the kinetics of nicotine and its major metabolites following single and repeated administrations. While specific kinetic data for this compound is not extensively available in published literature, the pharmacokinetic properties of nicotine and its primary metabolites like cotinine and trans-3'-hydroxycotinine (3-OH-cotinine) have been well-documented in species such as the Sprague-Dawley rat. nih.govoup.com

Following a single intravenous, oral, or inhalation dose of nicotine in rats, the parent compound is rapidly distributed to various tissues, with the highest concentrations typically found in the kidneys. nih.govoup.com Nicotine is extensively metabolized, primarily to cotinine. oup.com The elimination of nicotine from plasma follows first-order kinetics and its half-life is considerably shorter than that of its metabolite, cotinine. nih.govoup.com For instance, in male Sprague-Dawley rats, the plasma half-life of nicotine is approximately 1 hour, whereas for cotinine it is around 7 hours. oup.com

Urinary excretion is a significant route of elimination for nicotine and its metabolites. Nicotine and cotinine are the major compounds found in urine, followed by 3-OH-cotinine. nih.govoup.com Glucuronide conjugates of nicotine and its metabolites are also present in urine, and their quantification is often achieved by treating urine samples with β-glucuronidase to hydrolyze the conjugates back to their parent forms. oup.com

Repeated exposure to nicotine, such as through multiple cigarette smoke exposures in rats, leads to the accumulation of longer-lived metabolites. nih.gov While early studies focused on cotinine as the key long-lasting metabolite, more recent research has identified other metabolites that persist for even longer durations in rats. nih.gov

The tables below summarize representative pharmacokinetic parameters for nicotine and its primary metabolites in male Sprague-Dawley rats after a single dose administration via different routes. This data, while not specific to this compound, provides a relevant framework for understanding the general kinetic behavior of nicotine and its metabolic products in a preclinical model.

Table 1: Plasma Pharmacokinetic Parameters of Nicotine and its Metabolites in Male Sprague-Dawley Rats Following a Single Intravenous (IV) Infusion

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (h*ng/mL)Half-life (h)
Nicotine 0.0540.50.0817.61.0
0.151140.0858.71.1
0.53900.082311.1
1.511800.087981.2
Cotinine 0.0513.92.01187.0
0.1540.82.03627.1
0.51354.013107.2
1.53894.040107.3
3-OH-Cotinine 0.052.94.032.75.0
0.158.54.099.85.2
0.528.16.03585.3
1.580.56.011205.5

Data compiled from a study in male Sprague-Dawley rats. oup.com Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Plasma Pharmacokinetic Parameters of Nicotine and its Metabolites in Male Sprague-Dawley Rats Following a Single Oral (PO) Gavage Dose

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (h*ng/mL)Half-life (h)
Nicotine 0.28.90.259.31.0
0.625.80.2528.91.1
2.085.10.51081.2
6.02450.53551.3
Cotinine 0.212.52.01057.0
0.636.84.03257.1
2.01214.011807.2
6.03506.036807.4
3-OH-Cotinine 0.22.54.028.55.1
0.67.26.088.15.2
2.023.96.03155.4
6.070.18.09985.6

Data compiled from a study in male Sprague-Dawley rats. oup.com Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Compartmental and Non-Compartmental Pharmacokinetic Analysis

Both compartmental and non-compartmental analyses (NCA) are employed to describe the pharmacokinetics of xenobiotics. nih.govnih.gov NCA is a model-independent method that relies on algebraic equations to estimate key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2). nih.gov This approach is often preferred for its simplicity and the fewer assumptions it requires compared to compartmental modeling. nih.gov

In the context of nicotine and its metabolites, NCA has been utilized to determine pharmacokinetic parameters from plasma concentration-time data in animal models like rhesus monkeys. nih.gov For instance, following intravenous administration of nicotine in rhesus monkeys, NCA was used to calculate parameters such as Cmax, half-life, and clearance for nicotine, cotinine, and 3-OH-cotinine. nih.gov

Species-Specific Differences in Glucuronide Kinetics and Metabolism

Significant species-specific differences exist in the metabolism of nicotine, including the glucuronidation pathway. researchgate.net These differences are critical to consider when extrapolating findings from animal models to humans.

One of the most notable differences lies in the primary cytochrome P450 (CYP) enzymes responsible for the initial oxidation of nicotine. In humans, CYP2A6 is the principal enzyme, whereas in rats, CYP2B1 plays a a more significant role. oup.comnih.gov This fundamental difference in the oxidative pathway can influence the amount of nicotine available for subsequent conjugation reactions like glucuronidation.

N-glucuronidation itself exhibits marked differences across species. researchgate.net For instance, the formation of quaternary ammonium (B1175870) glucuronides from tertiary amines, such as nicotine N-glucuronide, is a reaction that is largely, though not exclusively, restricted to humans. researchgate.net Studies using liver microsomes have shown that N-glucuronidation of certain compounds is efficient in humans but occurs at much lower rates in species like rats, mice, guinea pigs, rabbits, dogs, and monkeys. researchgate.net

While direct comparative kinetic studies of nicotine N-glucuronide across multiple preclinical species are limited, research on other compounds highlights the potential for significant variability. A study on an mTOR inhibitor found that while N-glucuronide metabolites were formed in rat, dog, and human liver microsomes, the primary amine glucuronidation was not detected in cynomolgus monkeys. nih.gov Furthermore, the same study revealed strong species selectivity in the specific site of glucuronidation on the molecule, with rats, dogs, and humans favoring one position, while monkeys favored another. nih.gov This suggests that both the rate and the regioselectivity of N-glucuronidation can vary substantially between species.

In mice, age-related differences in nicotine pharmacokinetics have been observed, with infant mice showing slower attainment of peak brain nicotine levels compared to adults. nih.govnih.gov Furthermore, studies in knockout mice lacking specific CYP enzymes, such as Cyp2a(4/5)bgs-null mice, have demonstrated the profound impact of these enzymes on nicotine clearance, which in turn affects its pharmacological effects. wsu.edu These findings underscore the importance of the genetic and enzymatic makeup of a particular species and strain in determining the metabolic fate of nicotine.

Vi. Biomarker Applications and Forensic Considerations

Utility as a Biomarker for Nicotine (B1678760) Exposure in Controlled Preclinical and Research Settings

In controlled research environments, understanding the precise intake and metabolic fate of nicotine is paramount. The use of deuterated compounds like rac-Nicotine-d3 N-β-D-Glucuronide allows for the clear differentiation between administered nicotine and any pre-existing nicotine from other sources. This is particularly crucial in studies investigating nicotine metabolism and clearance. nih.govnih.govresearchgate.net

Stable isotope-labeled compounds are the gold standard for quantitative bioanalysis. This compound, with its three deuterium (B1214612) atoms, serves as an ideal internal standard in mass spectrometry-based methods. nih.gov When added to a biological sample, such as urine or plasma, it mimics the behavior of the non-labeled (endogenous) Nicotine N-β-D-Glucuronide during extraction and analysis. This allows for highly accurate and precise quantification of the target analyte by correcting for any sample loss or matrix effects.

Research studies have successfully synthesized and utilized [methyl-d3]nicotine N-1-glucuronide for the direct determination of nicotine N-glucuronide in smokers' urine using thermospray-LC/MS. nih.gov This direct measurement, using the d3-labeled standard, was found to be more accurate than indirect methods that rely on enzymatic deconjugation. nih.gov

The ratio of different nicotine metabolites can provide valuable insights into an individual's metabolic profile, which can be influenced by genetic factors. For instance, the Nicotine Metabolite Ratio (NMR), typically the ratio of trans-3'-hydroxycotinine to cotinine (B1669453), is a well-established biomarker of CYP2A6 enzyme activity, the primary enzyme responsible for nicotine metabolism. nih.govnih.govresearchgate.net

Research FindingStudy DetailsReference
Strong positive correlation between NMR and nicotine oral clearance across White, Black, and Asian populations.Participants received an oral solution of deuterium-labeled nicotine. nih.govnih.govresearchgate.net
Glucuronidation rates of nicotine and cotinine were lower in Black participants compared to White and Asian participants.Urine glucuronide/parent ratios were assessed. nih.govnih.govresearchgate.net
3'-hydroxycotinine glucuronidation rates were lower in Asian participants.Urine glucuronide/parent ratios were assessed. nih.govnih.govresearchgate.net

Forensic Toxicology Applications of Deuterated Nicotine Glucuronides

In forensic toxicology, the accurate detection and quantification of drugs and their metabolites are essential. Deuterated standards, including nicotine glucuronides, play a crucial role in ensuring the reliability of these analyses.

In post-mortem investigations, determining the extent of nicotine exposure can be a critical piece of information. The use of this compound as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensures the accuracy of nicotine and metabolite quantification in complex matrices like post-mortem blood or tissue. This is vital for distinguishing between chronic use and acute overdose scenarios.

Development of Reference Materials for Analytical Quality Control and Research

The availability of high-quality reference materials is fundamental to the accuracy and comparability of analytical results between different laboratories.

Certified Reference Materials (CRMs) for nicotine and its metabolites are essential for validating analytical methods and ensuring the quality of laboratory performance. nist.govsigmaaldrich.comnih.gov These materials, which can include human urine or plasma with certified concentrations of analytes, are used to calibrate instruments and assess the accuracy of analytical procedures. nist.gov The development of CRMs often involves the use of isotopically labeled internal standards, such as this compound, during the value assignment process to ensure the highest level of accuracy. nist.gov Organizations like the National Institute of Standards and Technology (NIST) produce Standard Reference Materials (SRMs) for nicotine metabolites in human urine. nist.gov

Reference MaterialDescriptionApplication
Standard Reference Material (SRM) 3671Frozen human urine with certified values for nicotine and its metabolites.Evaluating accuracy of procedures for determining nicotine metabolites.
Pharmaceutical Secondary StandardsCertified Reference Materials for nicotine-related compounds like (-)-Cotinine.Pharma release testing, method development, and quality control.

Certified Reference Material (CRM) and Internal Standard Development

The development and use of stable isotope-labeled internal standards are fundamental to achieving accuracy and precision in quantitative bioanalytical and forensic toxicology, particularly for methods employing mass spectrometry (MS). nih.gov For the analysis of nicotine exposure, this compound serves as a critical analytical tool. As a deuterated analog of the endogenous metabolite Nicotine N-β-D-Glucuronide, it is an ideal internal standard for quantifying this specific biomarker. cymitquimica.comsmolecule.com The incorporation of deuterium atoms (a heavy isotope of hydrogen) results in a compound that is chemically identical to the target analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. medchemexpress.com This co-eluting, mass-differentiated standard compensates for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the reliability of quantification.

The synthesis of this compound has been specifically undertaken to support these analytical needs. A documented synthesis involves the reaction of (+/-)-[methyl-d3]nicotine with methyl-2,3,4-tri-O-acetyl-1-bromodeoxy-alpha-D-glucopyranouronate, followed by a deprotection step. nih.gov The resulting labeled glucuronide is then purified for use as a reference material. Its primary application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods designed for the direct quantification of nicotine N-glucuronide in biological matrices such as urine. nih.gov The use of this internal standard was crucial in a study that directly measured nicotine N-glucuronide in smokers' urine, where it enabled accurate quantification and validation of the analytical method. nih.gov The study identified the urinary component by its identical retention time and mass spectrum to the synthesized standard, confirming its utility. nih.gov

Certified Reference Materials (CRMs) and other high-purity reference standards are essential for validating analytical methods and ensuring the traceability of measurements. While this compound is commercially available as a reference material for laboratory use, its application in developing validated, high-precision analytical tests underscores its importance in forensic and clinical settings. cymitquimica.comlgcstandards.com

Table 1: Properties of this compound as a Reference Standard

PropertyDescriptionSource
Synonyms1-ß-D-Glucopyranuronosyl-3-[-1-(methyl-d3)-2-pyrrolidinyl]pyridinium Inner Salt; (Nicotine-d3) N-Glucuronide; NNG-d3 cymitquimica.com
Molecular FormulaC16H19D3N2O6 cymitquimica.com
Molecular Weight341.37 cymitquimica.com
Primary ApplicationIsotope-labeled internal standard for quantification of Nicotine N-β-D-Glucuronide nih.gov
Analytical TechniqueLiquid Chromatography-Mass Spectrometry (LC-MS) nih.gov

Interlaboratory Proficiency Testing Schemes for Metabolite Analysis

Interlaboratory proficiency testing (PT) schemes are a cornerstone of external quality assurance for analytical laboratories. nih.gov Their purpose is to allow laboratories to assess their performance by comparing their results to those of other labs and to a reference value, thereby ensuring the reliability and comparability of analytical measurements across different sites. nih.govuky.edu In the context of tobacco exposure and nicotine metabolism, PT schemes are vital for validating the methods used to measure nicotine and its metabolites in biological samples. nih.gov

These programs typically involve a coordinating body that prepares and distributes homogenous and stable test materials to participating laboratories. uky.eduuky.edu For nicotine metabolite analysis, these materials can consist of fortified urine pools containing known concentrations of analytes or reference materials like the 1R6F reference cigarette, from which labs must measure specific analytes in the smoke. nih.govuky.edu Participants analyze the samples using their routine methods and report their results back to the coordinator. uky.edu The data is then statistically analyzed to determine the consensus value for each analyte and to evaluate individual laboratory performance based on metrics like bias and precision. nih.govuky.edu

Collaborative studies have been conducted to evaluate the performance of laboratories measuring nicotine and its major metabolites, including the glucuronide conjugates. nih.gov A key finding from such studies is that both direct methods (which measure the intact glucuronide) and indirect methods (which measure the aglycone after enzymatic hydrolysis) can provide comparable results for total nicotine equivalents. nih.gov One such study involving multiple laboratories found good intralaboratory precision and a mean bias of less than 1% for cotinine and less than 3.5% for nicotine in fortified samples. nih.gov The successful use of this compound as an internal standard in direct quantification methods is critical for the accuracy required to participate effectively in these schemes. These PT programs are essential for ensuring that data on nicotine exposure, whether for research, clinical, or forensic purposes, is accurate and comparable regardless of where the analysis was performed.

Table 2: Key Features of a Proficiency Testing (PT) Scheme for Nicotine Metabolite Analysis

FeatureDescriptionSource
ObjectiveTo assess and compare the performance of different laboratories measuring nicotine and its metabolites. nih.gov
Test MaterialsHomogenized samples such as fortified urine pools or reference cigarettes (e.g., 1R6F) provided by a central body. nih.govuky.edu
AnalytesNicotine, cotinine, trans-3'-hydroxycotinine, and their corresponding glucuronide conjugates. nih.govcoresta.org
MethodologyLaboratories use their own routine analytical methods (direct or indirect). Data is collected confidentially. nih.govuky.edu
Performance EvaluationResults are compared against a consensus value. Performance is assessed based on precision and bias (e.g., z-scores). uky.edu
OutcomeEnsures inter-laboratory comparability of data and provides a mechanism for continuous quality improvement. nih.gov

Vii. Computational and Theoretical Investigations

Molecular Modeling of UGT-Substrate Interactions

The N-glucuronidation of nicotine (B1678760) is a critical pathway in its metabolism, primarily catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10). nih.govwikipedia.org Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are essential for visualizing and analyzing the interaction between nicotine and the UGT2B10 active site.

These models aim to elucidate the specific binding orientation of the nicotine molecule within the enzyme's catalytic pocket. Researchers can investigate the key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent forces with the substrate. For instance, modeling can help understand why the pyridine (B92270) nitrogen of nicotine is the preferred site for glucuronidation.

Furthermore, molecular modeling is crucial for studying the impact of genetic polymorphisms on enzyme function. A significant variant of the UGT2B10 enzyme is the Asp67Tyr polymorphism, which leads to reduced glucuronidation activity against nicotine and its primary metabolite, cotinine (B1669453). nih.govaacrjournals.orgoup.com Computational simulations can demonstrate how this single amino acid substitution alters the conformation of the active site, potentially hindering substrate binding or affecting the catalytic process, thus explaining the observed decrease in metabolite formation. nih.govaacrjournals.org Studies have shown that UGT2B10 exhibits significantly higher activity against nicotine and cotinine compared to other isoforms like UGT1A4, suggesting that modeling the specific interactions with UGT2B10 is key to understanding this metabolic pathway. aacrjournals.org

Table 1: Key UGT Enzymes in Nicotine Glucuronidation and Focus of Molecular Modeling

EnzymeRole in Nicotine MetabolismFocus of Computational Modeling
UGT2B10 Primary catalyst for nicotine and cotinine N-glucuronidation. nih.govwikipedia.orgaacrjournals.org- Elucidation of substrate binding mode.- Identification of key active site residues.- Analysis of the structural and functional impact of polymorphisms (e.g., Asp67Tyr). nih.gov
UGT1A4 Exhibits some N-glucuronidation activity, but is less efficient than UGT2B10. nih.govaacrjournals.org- Comparative modeling to understand differences in binding affinity and catalytic efficiency versus UGT2B10.
UGT1A9 Implicated in nicotine and cotinine glucuronidation in some in vitro studies. nih.gov- Investigating potential binding interactions and comparing them with the primary UGT2B10 enzyme.

Quantum Chemical Calculations for Conformational Analysis of Glucuronides

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and geometry of molecules with high accuracy. nih.gov For Nicotine-N-β-D-Glucuronide, these calculations are invaluable for performing conformational analysis.

The addition of the large, polar glucuronide moiety to the nicotine structure introduces significant steric and electronic changes. Quantum chemical methods can calculate the potential energy surface of the resulting glucuronide, identifying the most stable, low-energy conformations (rotamers) that the molecule is likely to adopt in different environments, such as in the gas phase or in a solvent. nih.gov This analysis helps predict the three-dimensional shape of the metabolite. Understanding the preferred conformation is crucial, as it influences how the metabolite interacts with other biological molecules, such as transport proteins responsible for its excretion.

These calculations also provide insights into the molecule's electronic properties, such as the distribution of charge and the energies of frontier molecular orbitals (HOMO and LUMO), which relate to its chemical reactivity. nih.gov

In Silico Prediction of Glucuronidation Sites and Metabolite Structures

In silico (computational) models have become essential tools in toxicology and drug development for predicting the metabolic fate of compounds. nih.govwikipedia.org For glucuronidation, these models can predict which functional group on a molecule is most likely to be conjugated. While the N-glucuronidation site on nicotine is well-established, these predictive tools are vital for assessing novel compounds.

Researchers have developed sophisticated models using machine learning algorithms, such as support vector machines, to predict sites of metabolism. nih.gov These models are trained on large datasets of known metabolic reactions and use a variety of molecular descriptors as input. These descriptors characterize local and global properties of the molecule, including:

Atomic Reactivity: Calculated properties that suggest the likelihood of a specific atom to undergo a chemical reaction.

Bonding Strength: The stability of chemical bonds near a potential reaction site.

Physicochemical Properties: Parameters like lipophilicity and electronic charge distribution.

For nitrogen-containing compounds like nicotine, specific models have been developed to predict N-glucuronidation, achieving high levels of accuracy. nih.gov These tools can rapidly screen compounds and flag potential metabolic pathways, guiding further experimental investigation.

Table 2: Performance of In Silico Models for Predicting Glucuronidation Sites

Functional GroupModeling ApproachReported Accuracy (Test Set)Reference
Amino NitrogenGenetic Algorithm & Support Vector MachineBalanced accuracy of 0.88 nih.gov
Aliphatic HydroxylGenetic Algorithm & Support Vector MachineBalanced accuracy of 0.96 nih.gov
Aromatic HydroxylGenetic Algorithm & Support Vector MachineBalanced accuracy of 0.93 nih.gov

Structure-Activity Relationship (SAR) Studies for Glucuronide Formation

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. In the context of metabolism, SAR focuses on how structural modifications affect a compound's ability to be recognized and processed by a metabolic enzyme. blogspot.com

For nicotine glucuronidation, SAR studies would explore how changes to the nicotine scaffold influence its interaction with the UGT2B10 enzyme. Key structural features investigated would include:

Ring Substitutions: Adding or modifying functional groups on either the pyridine or pyrrolidine (B122466) ring to see how these changes affect binding affinity and the rate of glucuronide formation. blogspot.com

Stereochemistry: Investigating whether the (S)- or (R)-enantiomer of nicotine is a better substrate for UGT2B10.

Basic Structure: Analyzing the importance of the pyridine and pyrrolidine rings themselves for enzyme recognition. blogspot.com

The goal is to build a model of the pharmacophore required for efficient UGT2B10-mediated glucuronidation. This involves identifying the essential electronic and steric properties a substrate must possess. Conversely, SAR can be applied from the enzyme's perspective. The reduced activity of UGT2B10 variants (like Asp67Tyr) is a clear example of an enzyme SAR, where a change in the protein's primary structure leads to a significant decrease in its catalytic function. nih.gov This dual approach provides a comprehensive understanding of the molecular determinants governing the formation of Nicotine-N-β-D-Glucuronide.

Viii. Research Gaps and Future Directions

Development of Novel Analytical Approaches for Enhanced Sensitivity and Specificity

The accurate quantification of nicotine (B1678760) glucuronides in complex biological matrices is fundamental to understanding their role in nicotine metabolism and toxicology. While existing methods have been valuable, there is a continuous need for analytical approaches with improved sensitivity and specificity.

Current methodologies often rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and reproducibility compared to older techniques. mdpi.com A direct method for the determination of nicotine N-glucuronide in smokers' urine has been developed using thermospray-LC/MS, which utilizes a synthesized deuterated (d3) labeled standard, analogous to rac-Nicotine-d3 N-β-D-Glucuronide, for internal standardization. nih.gov This direct measurement approach was found to yield concentrations on average 34% higher than indirect methods that rely on enzymatic deconjugation with β-glucuronidase before measuring the released nicotine. nih.gov This discrepancy highlights a significant gap and a need for methods that can directly quantify the intact conjugate without potential inefficiencies from enzymatic reactions.

Future research should focus on refining ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) to further lower the limits of detection and enhance specificity. researchgate.net The development and validation of methods for a wider range of biological samples beyond urine, such as plasma and specific tissues, are also necessary to build comprehensive pharmacokinetic models. Moreover, advanced techniques like site-specific peak intensity ratio NMR (SPIR-NMR) or accelerator mass spectrometry, which have been explored for distinguishing nicotine sources, could potentially be adapted to provide more detailed structural and quantitative information on metabolites like Nicotine-d3 N-β-D-Glucuronide. nih.govresearchgate.net

Analytical Technique Principle Application to Nicotine Glucuronide Advantages Limitations
Indirect LC-MS Enzymatic hydrolysis of the glucuronide followed by quantification of the released nicotine.Historically used to estimate glucuronide concentrations. nih.govSimpler sample preparation for the final analyte (nicotine).Prone to underestimation due to incomplete enzymatic hydrolysis. nih.gov
Direct LC-MS/MS Direct detection and quantification of the intact glucuronide molecule.Considered the current standard for accurate quantification. mdpi.comnih.govHigh sensitivity, high specificity, direct measurement.Requires synthesized, isotopically labeled internal standards (e.g., Nicotine-d3 N-β-D-Glucuronide).
UHPLC-HRMS Utilizes higher pressure liquid chromatography for better separation and high-resolution mass analysis for greater mass accuracy.An emerging technique for metabolite identification and quantification. researchgate.netnih.govEnhanced resolution and mass accuracy, potential for untargeted screening.Higher instrument cost and more complex data analysis.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Used for structural elucidation and can distinguish between isomers. nih.govProvides detailed structural information without need for standards.Lower sensitivity compared to mass spectrometry.

Further Elucidation of Minor and Stereoselective Metabolic Pathways

A significant gap exists in the characterization of the stereoselectivity of this pathway. Naturally occurring nicotine is predominantly the (S)-enantiomer. nih.gov In humans, the glucuronidation process is highly stereoselective, primarily producing (S)-nicotine-N-β-glucuronide, a reaction catalyzed mainly by the UGT2B10 enzyme. nih.govpharmgkb.org The metabolic fate of (R)-nicotine, which is present in smaller amounts in tobacco and is a component of synthetic racemic nicotine, via the glucuronidation pathway is not well-characterized. As synthetic nicotine products become more prevalent, understanding the metabolism of both enantiomers is crucial. The use of this compound as an analytical tool is important, but research must also focus on the differential biological processing of each stereoisomer.

Future studies should employ chiral chromatography techniques to separate and quantify the glucuronide conjugates of both (S)- and (R)-nicotine in preclinical models. nih.gov This will help determine if the UGT enzymes responsible for nicotine glucuronidation exhibit different affinities or catalytic efficiencies for each enantiomer, which could have implications for toxicity and clearance rates.

Advancement of In Vitro and Animal Models for Glucuronide Dynamics

Understanding the dynamics of nicotine glucuronidation in vivo requires robust and relevant preclinical models. While various animal models of nicotine exposure exist, from self-administration paradigms to vapor inhalation systems, many have not been specifically optimized for studying metabolic pathways like glucuronidation. nih.gov

Significant differences in drug-metabolizing enzymes exist across species and even between different strains of the same species. epa.gov For example, nicotine oxidase activity varies substantially between rabbits, dogs, rats, and mice, underscoring the importance of model selection. epa.gov A major advancement in this area is the development of humanized animal models. For instance, humanized UGT1 (hUGT1) mice, which express human UGT1A enzymes, have been used to demonstrate that nicotine can induce the expression of UGT1A3 in the brain but not the liver. nih.gov This model provides a powerful tool for investigating tissue-specific regulation and the role of human UGTs in nicotine metabolism in a complex in vivo system. nih.gov

Future research must expand the use of such advanced models. Developing mice humanized for other relevant UGTs, such as UGT2B10, would be invaluable. Furthermore, these models should be used to investigate not just the formation of glucuronides but also their subsequent distribution and elimination, which are controlled by uptake and efflux transporters. nih.gov The phenomenon of enterohepatic recycling, where glucuronides excreted in bile are deconjugated by gut microbiota and the parent drug is reabsorbed, can significantly prolong drug exposure and should be a key focus of investigation in these advanced animal models. nih.gov

Preclinical Model Description Relevance to Glucuronide Dynamics Future Directions
Standard Rodent Models (Rats, Mice) Wild-type animals used in various exposure paradigms (e.g., injection, vapor). nih.govProvide basic pharmacokinetic and metabolic data. Can show species/strain differences. epa.govCharacterize strain-specific UGT activity; integrate with advanced exposure systems (e.g., vapor).
In Vitro Systems (e.g., Liver Microsomes) Subcellular fractions containing metabolic enzymes.Used to identify which specific enzymes (e.g., UGT2B10) are responsible for glucuronidation. pharmgkb.orgIncorporate transporter proteins to model cellular influx/efflux; use co-cultures to simulate cell interactions.
Humanized Mice (e.g., hUGT1) Mice genetically engineered to express human genes. nih.govAllow for the study of human-specific enzymes in vivo, revealing tissue-specific regulation. nih.govDevelop mice humanized for other key UGTs (e.g., UGT2B10); cross with transporter-knockout models.

Exploration of Pharmacogenomic Influences on Glucuronidation in Preclinical Models (e.g., UGT polymorphisms in animal strains)

In humans, significant inter-individual and inter-ethnic variability in nicotine metabolism is well-documented and has been linked to genetic polymorphisms in metabolizing enzymes. nih.gov While much of the focus has been on CYP2A6, genetic variation in UGT genes is also a critical determinant of nicotine glucuronidation. nih.govwustl.edu Studies in human smokers have identified associations between variants in UGT2B10 and cotinine (B1669453) glucuronidation. nih.gov For example, the UGT2B10*2 variant is associated with impaired nicotine and cotinine glucuronidation. nih.gov

A major research gap is the translation of these human pharmacogenomic findings into preclinical models to mechanistically investigate their functional consequences. While studies have identified genetic effects on glucuronidation rates, preclinical models are needed to explore how these genetic differences influence nicotine pharmacokinetics, smoking behavior, and the risk for tobacco-related diseases. wustl.edu

The path forward requires the development and use of preclinical models that recapitulate human genetic variation. This could involve:

Utilizing existing mouse strains with known differences in the expression or activity of their native Ugt enzymes that are orthologous to human UGTs.

Developing new genetically engineered mouse models , such as "knock-in" mice where a mouse Ugt gene is replaced with a specific human UGT allele (e.g., UGT2B101 vs. UGT2B102).

Using humanized UGT mice to study the collective impact of an entire human gene locus on nicotine metabolism. nih.gov

These models would allow researchers to move beyond correlation and establish causation between specific UGT polymorphisms and altered glucuronide dynamics in a controlled experimental setting.

Integration with Multi-Omics Approaches in Preclinical Toxicological Research (e.g., metabolomics in animal studies)

Traditional toxicological research often relies on a limited number of predetermined endpoints, which may lack the sensitivity to detect subtle biological perturbations. nih.gov The complexity of tobacco product exposure, with its multitude of chemical constituents, demands a more holistic approach. Systems toxicology, which integrates multiple "omics" datasets (e.g., genomics, transcriptomics, proteomics, metabolomics), offers a powerful strategy to gain a comprehensive understanding of toxicological mechanisms. nih.govmdpi.com

Several studies have demonstrated the power of this approach. A multi-omics study in ApoE-/- mice exposed to cigarette smoke and aerosols from heat-not-burn products revealed complex immunoregulatory interactions and highlighted the engagement of specific stress-response pathways by integrating transcriptomics, proteomics, metabolomics, and lipidomics data. nih.govresearchgate.net Another study used UHPLC-MS/MS-based metabolomics to systematically identify changes in endogenous metabolites in the mouse brain following nicotine exposure, pinpointing effects on amino acid and lipid metabolism. nih.gov

The key future direction is to specifically integrate the analysis of this compound and other key metabolites into these multi-omics frameworks in preclinical animal studies. For example, a research design could correlate the levels of nicotine glucuronide (metabolomics) with the expression levels of UGT mRNA (transcriptomics) and UGT protein abundance (proteomics) in the livers and brains of mice exposed to nicotine. This integrated analysis could definitively link genetic variants to changes in gene expression, protein levels, and, ultimately, the metabolic phenotype. This approach will provide a much richer, systems-level view of the role of glucuronidation in the biological response to nicotine and tobacco product exposure. nih.gov

Q & A

Q. What is the role of rac-Nicotine-d3 N-β-D-Glucuronide in nicotine metabolism studies?

This compound serves as a deuterated internal standard for quantifying nicotine metabolites, particularly cotinine glucuronide, in biological matrices. Its deuterium labeling enables precise differentiation from endogenous metabolites during LC-MS analysis, minimizing ion suppression and matrix effects. Researchers spike known concentrations into samples to calibrate instrument response and validate recovery rates .

Q. How does deuterium labeling improve analytical accuracy in glucuronide quantification?

Deuterium (d3) introduces a mass shift of +3 Da in the molecular ion and fragment peaks during mass spectrometry. This allows clear distinction between the deuterated internal standard and unlabeled analytes, reducing isotopic interference and enhancing signal-to-noise ratios. For example, in LC-MS/MS, transitions for This compound are set to m/z values offset from native metabolites, enabling simultaneous detection without overlap .

Q. What experimental protocols are recommended for extracting this compound from plasma/serum?

Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis HLB) is optimal. Acidify samples (pH 3–4) to stabilize glucuronides, then apply to SPE columns. Elute with methanol:acetonitrile (70:30) containing 2% ammonium hydroxide. Validate recovery rates (≥85%) by comparing spiked pre- and post-extraction samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in urinary cotinine glucuronide quantification across LC-MS platforms?

Discrepancies often arise from ion source conditions (e.g., ESI vs. APCI), collision energies, or column chemistry. To harmonize

  • Standardize mobile phase additives (e.g., 0.1% formic acid vs. ammonium acetate).
  • Perform cross-validation using reference materials (e.g., NIST SRM 3672).
  • Apply multivariate regression to correct for platform-specific biases .

Q. What are the limitations of using this compound in longitudinal pharmacokinetic (PK) studies?

Deuterium-hydrogen exchange in vivo can lead to isotopic dilution over time, reducing the internal standard’s reliability. Mitigate this by:

  • Validating stability under physiological conditions (e.g., 37°C, pH 7.4) for 24–72 hours.
  • Using a stable isotope-labeled analog with ¹³C or ¹⁵N if extended study durations are required .

Q. How to design a factorial experiment for optimizing glucuronide hydrolysis prior to LC-MS analysis?

Use a 2³ factorial design to test:

  • Factors : Enzyme concentration (β-glucuronidase), incubation time (1–4 hours), temperature (37°C vs. 45°C).
  • Response variables : Hydrolysis efficiency (measured via free cotinine), matrix effects. Analyze interactions using ANOVA; prioritize factors with p < 0.05 and Cohen’s f > 0.25 .

Q. What computational approaches model the renal clearance kinetics of this compound?

Apply physiologically based pharmacokinetic (PBPK) models with compartments for glomerular filtration and active tubular secretion. Parameterize using:

  • In vitro transporter assays (e.g., OAT1/3 inhibition studies).
  • In vivo urinary excretion data fitted to first-order elimination equations. Validate with Akaike Information Criterion (AIC) to compare model robustness .

Methodological Challenges & Solutions

Q. How to address batch-to-batch variability in deuterated glucuronide synthesis?

  • Quality control : Require ≥98% isotopic purity (measured via HRMS) and ≤2% residual unlabeled impurities.
  • Synthesis refinement : Use enzymatic glucuronidation (e.g., UGT2B10) with deuterated UDP-glucuronic acid to enhance regioselectivity .

Q. What statistical methods are appropriate for meta-analysis of nicotine glucuronidation across ethnic populations?

  • Apply random-effects models to account for heterogeneity in UGT polymorphism frequencies (e.g., UGT2B10*2).
  • Adjust for covariates (BMI, smoking status) using multivariate meta-regression.
  • Validate with funnel plots and Egger’s test to detect publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.